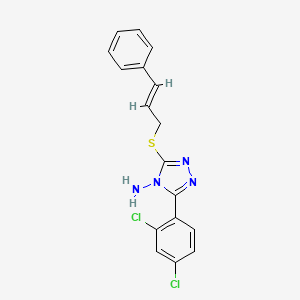![molecular formula C10H18N4O6 B12012682 2,2'-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid CAS No. 7255-79-0](/img/structure/B12012682.png)
2,2'-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid is a synthetic organic compound characterized by its unique structure, which includes two nitrosoimino groups attached to a hexane backbone, with diacetic acid functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid typically involves the reaction of hexane-1,6-diamine with nitrosoimino derivatives under controlled conditions. The process generally includes:
Step 1: Formation of nitrosoimino intermediates by reacting nitroso compounds with suitable amines.
Step 2: Coupling of these intermediates with hexane-1,6-diamine in the presence of a catalyst to form the desired product.
Reaction Conditions: The reactions are usually carried out in an inert atmosphere, at temperatures ranging from 0°C to 50°C, and may require solvents such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,2’-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid can undergo various chemical reactions, including:
Oxidation: The nitrosoimino groups can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the nitrosoimino groups to amines.
Substitution: The diacetic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Acid chlorides or anhydrides for esterification, and amines for amidation, typically under mild heating.
Major Products:
Oxidation Products: Nitro derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Esters or amides, depending on the reagents used.
Scientific Research Applications
2,2’-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2,2’-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid exerts its effects involves its reactive nitrosoimino groups. These groups can interact with various molecular targets, including enzymes and receptors, leading to alterations in biological pathways. The compound’s ability to form stable complexes with metal ions also contributes to its activity in biochemical systems.
Comparison with Similar Compounds
2,2’-[Hexane-1,6-diylbis(imino)]diacetic acid: Lacks the nitroso groups, leading to different reactivity and applications.
2,2’-[Hexane-1,6-diylbis(nitrosoimino)]diethyl ester: An esterified version with different solubility and reactivity properties.
Uniqueness: 2,2’-[Hexane-1,6-diylbis(nitrosoimino)]diacetic acid is unique due to its dual nitrosoimino groups, which confer distinct chemical reactivity and potential for forming stable complexes with metal ions. This makes it particularly valuable in applications requiring specific interactions with biological molecules or metal ions.
Properties
CAS No. |
7255-79-0 |
|---|---|
Molecular Formula |
C10H18N4O6 |
Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-[6-[carboxymethyl(nitroso)amino]hexyl-nitrosoamino]acetic acid |
InChI |
InChI=1S/C10H18N4O6/c15-9(16)7-13(11-19)5-3-1-2-4-6-14(12-20)8-10(17)18/h1-8H2,(H,15,16)(H,17,18) |
InChI Key |
NSFHKWZXSGNBTG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN(CC(=O)O)N=O)CCN(CC(=O)O)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E,2E)-3-(2-Methoxyphenyl)-2-propenylidene]-3-(1,2,3,4-tetrahydro-9H-carbazol-9-YL)propanohydrazide](/img/structure/B12012605.png)



![N-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]-2-(3-methylphenoxy)acetamide](/img/structure/B12012633.png)


![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamide](/img/structure/B12012655.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dichlorophenyl)ethanone](/img/structure/B12012666.png)


![N-(naphthalen-1-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12012690.png)

